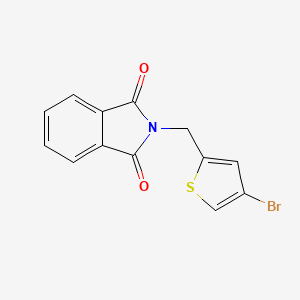

![molecular formula C12H12ClN3O2 B2402225 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279121-95-6](/img/structure/B2402225.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

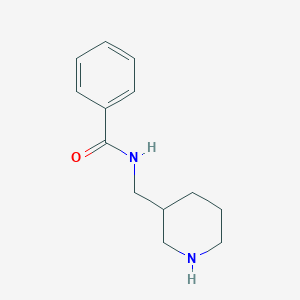

The molecular structure of “3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide” can be represented by the SMILES stringO=C(NC(C)C)C1=CC(C2=NOC(CCl)=N2)=CC=C1 . Physical and Chemical Properties Analysis

The compound is a solid . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available.Wissenschaftliche Forschungsanwendungen

Multifunctional Synthon for Synthesis

3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan has been explored as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. The study scrutinized its chemical properties, including acylation of the amino group, oxidation to azo and nitro groups, and reactions of the chloromethyl group with N- and S-nucleophilic reagents. These transformations of the 1,2,4-oxadiazole ring demonstrate its versatility in chemical synthesis (Stepanov, Dashko, & Stepanova, 2019).

Antibacterial Activity and Characterization

A series of novel compounds derived from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole showed significant antibacterial activity. These compounds were synthesized and characterized by various methods like IR, NMR, mass spectral, and elemental analysis. Among these, certain compounds demonstrated notable minimum inhibitory concentrations against various bacteria, highlighting their potential in antibacterial research (Rai et al., 2010).

Apoptosis Induction and Anticancer Potential

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, a derivative of the compound , was identified as an apoptosis inducer. It exhibited activity against several breast and colorectal cancer cell lines, suggesting its potential as an anticancer agent. The structure-activity relationship studies further revealed important chemical groups contributing to this activity, offering insights into the development of new anticancer therapies (Zhang et al., 2005).

Fluorescence and Photo-Luminescent Properties

A study on derivatives of 1,3,4-oxadiazole, including cholesteryl and methyl benzoates, revealed unique photoluminescence properties. These compounds displayed strong blue fluorescence emission, indicating their potential application in fields like optoelectronics and molecular imaging (Han et al., 2010).

Eigenschaften

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXGCCLMCMWXPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2402144.png)

![4,5-Dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2402150.png)

![(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402151.png)

![tert-Butyl 7-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2402155.png)

![(3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl acetate](/img/structure/B2402156.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)